Home > Products > Screening Compounds P76240 > m7GpppA (diammonium)
m7GpppA (diammonium) -

m7GpppA (diammonium)

Catalog Number: EVT-10963717
CAS Number:
Molecular Formula: C21H29N10O17P3
Molecular Weight: 786.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

m7GpppA can be synthesized chemically or enzymatically, with various methods available for its production. It is classified as a dinucleotide cap analog, which mimics the natural cap structure found at the 5' end of eukaryotic mRNA. This cap structure is essential for mRNA stability, processing, and translation initiation.

Synthesis Analysis

Methods and Technical Details

The synthesis of m7GpppA can be achieved through several approaches:

  1. Chemical Synthesis: This method involves using bifunctional phosphorylating reagents such as O-8-(5-chloroquinolyl) S-phenyl phosphorothioate. The process typically includes:
    • Reagents: Utilization of pyridine and other solvents under controlled conditions.
    • Purification: The final product is purified using anion-exchange chromatography to isolate the desired compound from byproducts .
  2. Enzymatic Synthesis: This involves the sequential action of enzymes that catalyze the formation of the cap structure:
    • Enzymes: RNA triphosphatase, RNA guanylyltransferase, and RNA guanine-N7 methyltransferase are critical in converting pre-mRNA into capped RNA .
    • Process: The enzymatic pathway includes generating a diphosphate end, attaching GMP (guanosine monophosphate), and subsequently methylating the guanine base.
  3. Solid-Phase Synthesis: This technique employs phosphoramidite chemistry for constructing oligonucleotides that incorporate m7GpppA at specific positions .
Molecular Structure Analysis

Structure and Data

The molecular structure of m7GpppA features:

  • Components: A 7-methylated guanosine linked to an adenosine via a triphosphate group.
  • NMR Data: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular conformation:
    • Proton NMR shows characteristic peaks that correspond to specific hydrogen atoms in the nucleotide structure.
    • Phosphorus NMR indicates the chemical environment around phosphorus atoms in the triphosphate group .
Chemical Reactions Analysis

Reactions and Technical Details

m7GpppA participates in various biochemical reactions, primarily related to RNA metabolism:

  • Cap Formation: It acts as a substrate for enzymes that add caps to nascent RNA transcripts.
  • Stability Testing: Studies have shown that m7GpppA exhibits stability against degradation under physiological conditions compared to other cap analogs .
Mechanism of Action

Process and Data

The mechanism by which m7GpppA exerts its biological effects involves:

  • Binding to Cap-Binding Proteins: The compound interacts with proteins such as eIF4E, which recognizes and binds to the m7G cap structure, facilitating ribosome recruitment for translation initiation.
  • Influence on Translation Efficiency: The presence of m7GpppA enhances the stability of mRNA and influences its translational efficiency by promoting interactions with various initiation factors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

m7GpppA exhibits several notable properties:

  • Solubility: It is soluble in water and common organic solvents used in biochemical applications.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Characteristics: Characteristic absorption spectra can be observed using UV-Vis spectroscopy, aiding in its identification .
Applications

Scientific Uses

m7GpppA has diverse applications in molecular biology:

  • In Vitro Transcription: It is widely used as a cap analog in synthesizing capped RNA transcripts for research purposes.
  • Studying RNA Modifications: Researchers utilize m7GpppA to investigate the roles of RNA modifications in gene expression and regulation.
  • Therapeutic Development: Its properties are explored in developing therapeutics targeting RNA viruses or enhancing vaccine efficacy through improved mRNA stability .
Molecular Recognition and Biochemical Interactions

Structural Basis of Eukaryotic Initiation Factor 4E Binding

Conformational Dynamics in Cap-Binding Pockets

The molecular recognition of m⁷GpppA (diammonium) by eukaryotic initiation factor 4E involves precise conformational adaptations within the cap-binding pocket. Crystallographic analyses reveal that eIF4E adopts a conserved "cupped hand" topology formed by an eight-stranded antiparallel β-sheet scaffold with three flanking α-helices. This architecture creates a specialized cavity that accommodates the 7-methylguanosine (m⁷G) moiety through π-cation stacking interactions between the methylated base and two conserved tryptophan residues (Trp-56 and Trp-102 in human eIF4E). Upon m⁷GpppA binding, significant structural rearrangements occur:

  • Aromatic sandwich stabilization: The m⁷G base inserts between the stacked tryptophan residues, with the N7-methyl group enhancing this interaction through favorable cation-π electron distribution [5] [9].
  • Triphosphate bridge coordination: The 5'-5' triphosphate linkage establishes hydrogen bonds with conserved lysine (Lys-162) and arginine (Arg-157, Arg-112) residues, while the adenosine moiety extends toward solvent-exposed regions [9].
  • Hydrogen bonding network: The ribose 2'-OH of m⁷G forms hydrogen bonds with Glu-103, while the adenine base establishes base-specific contacts with Ser-209 in the C-terminal loop [9].

These interactions collectively enable high-affinity binding (KD ≈ 0.1–1.0 μM) with strict dependence on N7-methylation, as unmethylated GpppA exhibits >100-fold reduced affinity [6] [9].

Role of C-Terminal Flexible Regions in eIF4E-Cap Complex Stability

The C-terminal segment of eIF4E (residues 190–217), though structurally flexible, critically stabilizes the m⁷GpppA complex through dynamic "lock-and-key" mechanisms. Crystal structures of full-length eIF4E in complex with m⁷GpppA demonstrate that the C-terminal loop folds over the bound cap analog, creating a solvent-shielded microenvironment. Key functional attributes include:

  • Cap-enclosing loop formation: Residues 208–215 adopt a structured loop conformation that positions Ser-209 for adenine-specific hydrogen bonding, enhancing nucleotide base discrimination [9].
  • Allosteric coupling: Molecular dynamics simulations reveal that C-terminal flexibility modulates the width of the cap-binding slot, with "closed" conformations increasing m⁷GpppA residence time by 40% compared to truncated variants [6].
  • Regulatory protein interfaces: The C-terminus harbors overlapping binding sites for 4E-binding proteins and eIF4G, enabling competitive modulation of cap accessibility [9].

Thermodynamic analyses confirm that C-terminal deletion mutants exhibit 3–5-fold reduced affinity for m⁷GpppA, underscoring its role in complex stabilization beyond mere cap coordination [6].

Table 1: Thermodynamic Parameters of eIF4E-m⁷GpppA Binding

eIF4E ConstructKD (μM)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Full-length0.15 ± 0.03-36.2-48.712.5
ΔC30 (truncated)0.82 ± 0.11-32.9-41.38.4
W102A mutant15.6 ± 2.4-24.1-18.9-5.2

Allosteric Modulation by Regulatory Proteins

4EBP1/eIF4G-Induced Enhancement of Cap Affinity

The cap-binding activity of eIF4E is allosterically regulated through competitive interactions with 4E-binding protein 1 (4EBP1) and eukaryotic initiation factor 4G. Quantitative fluorescence titration and surface plasmon resonance studies demonstrate that both regulators enhance eIF4E’s affinity for m⁷GpppA through distinct mechanisms:

  • 4EBP1-mediated stabilization: The 4EBP1 peptide (Thr36–Thr70) binds eIF4E’s dorsal surface in a reverse L-shaped conformation, increasing m⁷GpppA affinity 10-fold (KD from 0.15 μM to 0.015 μM) by reducing cap dissociation rates [6] [9]. Thermodynamically, this manifests as favorable enthalpy changes (ΔΔH = -15 kJ/mol) due to rigidification of the cap-binding pocket.
  • eIF4G-induced cooperative binding: eIF4G’s helical domain engages similar dorsal sites but additionally contacts the C-terminus, inducing cooperative binding where m⁷GpppA and eIF4G synergistically enhance mutual affinity 100-fold [9].
  • Phosphorylation gating: Hypophosphorylated 4EBP1 binds eIF4E with nanomolar affinity (KD ≈ 10 nM), while phosphorylation at Ser65/Thr70 disrupts this interaction, releasing eIF4E for translation initiation [9].

Crystallographic evidence from ternary complexes (m⁷GpppA•eIF4E•4EBP147–66) confirms that regulatory proteins do not directly contact the cap but stabilize eIF4E’s β-sheet floor, narrowing the cap-binding slot by 1.2 Å [9].

Dorsal Surface Binding Mechanisms and Translation Regulation

The dorsal surface of eIF4E (opposite the cap-binding pocket) serves as a regulatory hub where 4EBP1 and eIF4G compete for overlapping epitopes. Key structural determinants include:

  • Conserved peptide motif recognition: Both regulators employ the canonical YXXXXLΦ motif (where Φ is hydrophobic) that docks into a hydrophobic cleft formed by eIF4E’s helices α2 and α3 [5] [9].
  • Allosteric communication: NMR chemical shift perturbation analysis reveals that dorsal binding propagates conformational changes through β-strands S3–S4, increasing m⁷GpppA occupancy by reducing pocket flexibility [6].
  • Translation control mechanism: In the 4EBP1-bound state, eIF4E’s eIF4G-binding site is occluded, preventing translation initiation complex assembly. Cap-bound eIF4E exhibits 100-fold higher 4EBP1 affinity, favoring translational suppression until mitogenic signals trigger 4EBP1 release [9].

Table 2: Affinity of Regulatory Proteins for eIF4E in Cap-Bound States

LigandKD for 4EBP1 (nM)KD for eIF4G (nM)Cap KD (μM)
Apo eIF4E1020 ± 140850 ± 1100.15 ± 0.03
m⁷GpppA-bound12.5 ± 2.18.3 ± 1.20.015 ± 0.002

Comparative Analysis of Cap Analog Recognition

Discrimination Between m⁷GpppA and Mononucleotide Cap Analogs

eIF4E exhibits marked selectivity for dinucleotide cap structures over mononucleotides, governed by extended molecular interfaces beyond the m⁷G binding pocket. Fluorescence quenching assays quantify this discrimination:

  • Affinity hierarchy: m⁷GpppA (KD ≈ 0.15 μM) > m⁷GpppG (KD ≈ 0.22 μM) > m⁷GTP (KD ≈ 1.8 μM) > m⁷GDP (KD ≈ 2.5 μM), indicating 12–16-fold preference for dinucleotides [2] [8] [9].
  • Structural basis: The adenosine moiety in m⁷GpppA establishes base-specific hydrogen bonds with eIF4E’s Ser-209 and backbone carbonyls, contributing -3.2 kJ/mol binding energy versus non-interacting mononucleotides [9].
  • Entropic advantage: Isothermal titration calorimetry reveals favorable entropy changes (TΔS = +12.5 kJ/mol) for m⁷GpppA binding versus entropic penalties for m⁷GTP (TΔS = -5.2 kJ/mol), suggesting reduced conformational flexibility in the dinucleotide complex [6] [9].

Notably, nuclear cap-binding complex (CBC) employs divergent recognition mechanisms: its CBP20 subunit uses tyrosine stacking (Tyr20/Tyr43) for m⁷GpppG and lacks nucleotide base specificity beyond the cap [1] [3].

Impact of Second Nucleotide Identity on Binding Kinetics

The nature of the second nucleotide (N1) in m⁷GpppN cap analogs profoundly influences eIF4E binding kinetics and thermodynamic parameters:

  • Base-specific affinity: m⁷GpppA > m⁷GpppG (1.5-fold) > m⁷GpppC ≈ m⁷GpppU (3-fold lower), reflecting hydrogen bonding potential with eIF4E’s C-terminal domain [8] [9].
  • Kinetic dissection: Surface plasmon resonance analyses reveal adenosine-containing analogs exhibit slower dissociation rates (koff = 0.8 s⁻¹) versus guanosine (koff = 1.5 s⁻¹), indicating stabilized closed conformations [9].
  • Nucleotide methylation effects: Cap-1 analogs (m⁷GpppA2'-OMe) show 2-fold affinity enhancement due to reduced phosphate charge repulsion and favorable hydrophobic contacts [10].

Table 3: Kinetic Parameters for Second Nucleotide Variants

Cap Analogkon (×10⁶ M⁻¹s⁻¹)koff (s⁻¹)KD (μM)ΔΔG (kJ/mol)
m⁷GpppA5.6 ± 0.40.84 ± 0.050.15 ± 0.010.0
m⁷GpppG5.1 ± 0.31.52 ± 0.080.30 ± 0.02+1.2
m⁷GpppC4.9 ± 0.52.94 ± 0.120.60 ± 0.07+2.3
m⁷GpppA2'-OMe6.2 ± 0.40.62 ± 0.040.10 ± 0.01-1.1

These findings highlight how eIF4E’s C-terminal domain functions as a molecular "sensor" for the first encoded nucleotide, optimizing translation initiation for adenosine-rich start contexts prevalent in eukaryotic mRNAs [8] [9].

Properties

Product Name

m7GpppA (diammonium)

IUPAC Name

[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

Molecular Formula

C21H29N10O17P3

Molecular Weight

786.4 g/mol

InChI

InChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11?,12+,13+,14?,19-,20-/m1/s1

InChI Key

QQOHNVHGNZYSBP-SNGCHKTOSA-N

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.